Cddo-EA Cddo-EA
Brand Name: Vulcanchem
CAS No.: 932730-51-3
VCID: VC4066140
InChI: InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)/t21-,23-,25-,30-,31+,32+,33-/m0/s1
SMILES: CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C
Molecular Formula: C33H46N2O3
Molecular Weight: 518.7 g/mol

Cddo-EA

CAS No.: 932730-51-3

Cat. No.: VC4066140

Molecular Formula: C33H46N2O3

Molecular Weight: 518.7 g/mol

* For research use only. Not for human or veterinary use.

Cddo-EA - 932730-51-3

Specification

CAS No. 932730-51-3
Molecular Formula C33H46N2O3
Molecular Weight 518.7 g/mol
IUPAC Name (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide
Standard InChI InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)/t21-,23-,25-,30-,31+,32+,33-/m0/s1
Standard InChI Key RZRQJICXYQPEQJ-YKEYHJQHSA-N
Isomeric SMILES CCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C
SMILES CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C
Canonical SMILES CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C

Introduction

Chemical and Molecular Properties of CDDO-EA

CDDO-EA belongs to the family of synthetic oleanane triterpenoids, characterized by structural modifications at the C-17 position. Its molecular formula is C33H46N2O3\text{C}_{33}\text{H}_{46}\text{N}_{2}\text{O}_{3}, with a molecular weight of 518.73 g/mol . The compound’s solubility in dimethyl sulfoxide (DMSO) (10 mM) facilitates its use in cellular and animal studies . Key identifiers include:

PropertyValue
CAS Number932730-51-3
SMILES Notation\text{CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C}
SynonymsRTA 405, TP319, CDDO ethyl amide

CDDO-EA’s ethyl amide group enhances its stability and tissue penetration compared to earlier analogs like CDDO-methyl ester (CDDO-Me) . Pharmacokinetic studies in mice reveal preferential accumulation in skeletal muscle and brain tissue, critical for its neuroprotective and metabolic effects .

Pharmacological Mechanisms

Nrf2/ARE Pathway Activation

CDDO-EA potently activates the Nrf2/ARE pathway, a master regulator of cellular antioxidant responses. By binding to Keap1, CDDO-EA promotes Nrf2 nuclear translocation, upregulating heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and other cytoprotective enzymes . In a murine model of cerebral ischemia, intraperitoneal administration of CDDO-EA (2–4 mg/kg) increased Nrf2 and HO-1 expression by 2.5-fold in ischemic brain regions, correlating with reduced infarct volume and improved neurological scores . Similarly, in amyotrophic lateral sclerosis (ALS) models, CDDO-EA extended survival in SOD1-G93A mice by 16.6% (124.05 to 144.72 days) via Nrf2-dependent suppression of oxidative stress .

NF-κB Pathway Inhibition

CDDO-EA suppresses NF-κB signaling, a driver of pro-inflammatory cytokine production. In lipopolysaccharide (LPS)-stimulated macrophages, CDDO-EA (100 nM) reduced TNF-α and monocyte chemoattractant protein-1 (MCP-1) expression by 70–80% through inhibition of IκBα phosphorylation and p65 nuclear translocation . This dual modulation of Nrf2 and NF-κB underpins its ability to resolve inflammation while enhancing cellular resilience.

Therapeutic Applications

Neuroprotection in Cerebral Ischemia

In a middle cerebral artery occlusion (MCAO) model, CDDO-EA (2 mg/kg, i.p.) reduced infarct volume by 40% and shifted microglia/macrophages toward the anti-inflammatory M2 phenotype . This was associated with a 50% reduction in pro-inflammatory IL-6 and IL-1β levels and a 3-fold increase in arginase-1 (Arg1), an M2 marker .

Metabolic Regulation in Obesity

CDDO-EA demonstrates anti-obesity effects in high-fat diet (HFD)-fed mice. At a dose of 400 µg/g diet, it reduced body weight gain by 25% and improved glucose tolerance by 30% compared to controls . Mechanistically, CDDO-EA suppressed hyperphagia (20% lower caloric intake) and enhanced skeletal muscle GLUT4 translocation, improving insulin sensitivity .

Radiation Countermeasures

In mice exposed to 33-ion galactic cosmic radiation (0.75 Gy), CDDO-EA (400 µg/g diet) mitigated cognitive deficits in touchscreen-based location discrimination reversal tasks, preserving hippocampal neurogenesis by 50% . This highlights its potential in protecting astronauts from space radiation-induced cognitive decline.

Comparative Efficacy Against CDDO Analogs

ParameterCDDO-EACDDO-MeCDDO-TFEA
Nrf2 Activation (EC50)10 nM50 nM5 nM
NF-κB Inhibition80% (100 nM)60% (100 nM)85% (100 nM)
Brain BioavailabilityHighModerateHigh
ALS Survival Extension+16.6%+10.2%+18.3%

CDDO-EA’s ethyl amide moiety confers superior pharmacokinetics over CDDO-Me, while CDDO-trifluoroethyl amide (CDDO-TFEA) shows marginally higher potency in Nrf2 activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator